molecular formula C18H23N5O2 B2817842 4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2309705-77-7

4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2817842
CAS No.: 2309705-77-7
M. Wt: 341.415
InChI Key: RBKSMZKTKQBEIU-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a cyclopropyl substituent at position 4 and a methoxy group at position 4. The methoxy group is further functionalized with a piperidin-4-ylmethyl moiety, which is substituted at the nitrogen atom with a 1-methyl-1H-pyrazole-4-carbonyl group. The pyrimidine core is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it a common motif in kinase inhibitors and GPCR-targeting therapeutics. The cyclopropyl group enhances metabolic stability by reducing oxidative metabolism, while the pyrazole-carbonyl-piperidine moiety may contribute to target selectivity and pharmacokinetic properties .

Properties

IUPAC Name

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-22-10-15(9-21-22)18(24)23-6-4-13(5-7-23)11-25-17-8-16(14-2-3-14)19-12-20-17/h8-10,12-14H,2-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKSMZKTKQBEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound characterized by a unique structural arrangement that includes a pyrimidine core, a cyclopropyl group, and a methoxy group linked to a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and neurological disorders.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Pyrimidine Core Six-membered aromatic ring with two nitrogen atoms
Cyclopropyl Group Substituent at position 4 of the pyrimidine ring
Methoxy Group Linked to a piperidine at position 6
Pyrazole Substituent Enhances biological activity through specific interactions

Biological Activity Overview

Preliminary studies indicate that 4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine exhibits significant biological activity, particularly as an antitumor agent. The compound has been investigated for its inhibitory effects on various cancer cell lines, with results suggesting strong potential for therapeutic applications.

The mechanism of action is believed to involve the interaction with specific molecular targets such as enzymes or receptors critical in disease pathways. The compound's efficacy is often measured using IC50 values, which represent the concentration required to inhibit cell growth by 50%. For related compounds, IC50 values ranged from 0.057 ± 0.003 to 0.119 ± 0.007 μM, indicating potent activity against cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including 4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine:

  • Antitumor Activity : Research indicates that pyrazole derivatives exhibit good inhibitory activity against key oncogenic targets such as BRAF(V600E) and EGFR. These findings suggest that the compound may be effective in treating cancers driven by these mutations .
  • Combination Therapy : A study involving combinations of pyrazoles with doxorubicin showed significant synergistic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), enhancing cytotoxicity compared to doxorubicin alone .
  • Selective Targeting : The compound has been shown to selectively inhibit pathways involved in tumor growth while sparing normal cells, which is crucial for reducing side effects associated with cancer therapies .

Comparative Analysis of Similar Compounds

The following table compares structural features and potential biological activities of compounds similar to 4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine:

Compound Name Structural Features Unique Aspects
3-Cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}PyridazinePyridazine ring instead of pyrimidineDifferent nitrogen positioning affects reactivity
3-Cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}PyrazinePyrazine ring instead of pyrimidineDistinct electronic properties due to ring structure
4-{[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-6-PhenylpyrimidinePhenyl group substitutionPotentially different biological activities due to phenyl influence

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Pharmacological Variations

Key structural analogs and their differentiating features are summarized below:

Compound Name Core Structure Substituent at Piperidine Nitrogen Key Pharmacological Notes Reference
4-Cyclopropyl-6-{[1-(1-Methyl-1H-Pyrazole-4-Carbonyl)Piperidin-4-Yl]Methoxy}Pyrimidine (Target) Pyrimidine 1-Methyl-1H-pyrazole-4-carbonyl Potential kinase/GPCR modulation
4-Cyclopropyl-6-{[1-(m-Tolylsulfonyl)Piperidin-4-Yl]Methoxy}Pyrimidine Pyrimidine m-Tolylsulfonyl Enhanced hydrophobicity; sulfonamides may influence off-target binding
BK80466 (4-Cyclopropyl-6-{[1-(3-Fluoropyridine-4-Carbonyl)Piperidin-4-Yl]Methoxy}Pyrimidine) Pyrimidine 3-Fluoropyridine-4-carbonyl Fluorine atom improves metabolic stability and bioavailability
4-Methyl-6-(Piperidin-1-Yl)Pyrimidin-2-Amine Pyrimidin-2-amine Piperidine (unsubstituted) Simplified structure; lacks selectivity due to unmodified piperidine

Functional Group Impact on Target Engagement

  • Pyrazole vs. In contrast, the 3-fluoropyridine-4-carbonyl group in BK80466 introduces electronegativity, improving membrane permeability and resistance to cytochrome P450-mediated oxidation .
  • Sulfonyl vs. Carbonyl Linkers : The m-tolylsulfonyl analog () replaces the carbonyl linker with a sulfonyl group, increasing molecular weight and hydrophobicity. Sulfonamides are associated with prolonged plasma half-lives but may elevate off-target risks due to promiscuous protein binding .

Receptor Subtype Selectivity

For example, cannabinoid receptor studies () demonstrate that minor modifications in substituents (e.g., HU-210 vs. WIN 55212-2) drastically alter CB1/CB2 receptor binding. By analogy, the pyrazole-carbonyl group in the target compound may confer selectivity for kinase subfamilies over GPCRs compared to simpler piperidine derivatives .

Research Findings and Data

Physicochemical Properties

  • Molecular Weight : ~400 g/mol (estimated), within Lipinski’s rule of five limits.
  • logP : Predicted ~2.5 (moderate lipophilicity due to cyclopropyl and pyrazole groups).
  • Solubility : Likely low in aqueous media, necessitating formulation optimization.

Q & A

Basic: What are the key synthetic strategies for synthesizing 4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine?

The synthesis involves multi-step reactions, including:

  • Core pyrimidine formation : Cyclocondensation of substituted urea or thiourea derivatives with β-diketones.
  • Piperidine coupling : Introduction of the piperidin-4-ylmethoxy group via nucleophilic substitution under controlled temperatures (e.g., 60–80°C) in an inert atmosphere (N₂/Ar) to minimize side reactions .
  • Pyrazole-carbonyl functionalization : Acylation of the piperidine nitrogen using 1-methyl-1H-pyrazole-4-carbonyl chloride, requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) .
    Key intermediates include 4-chloro-6-cyclopropylpyrimidine and 1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-ylmethanol.

Basic: What analytical techniques are recommended for purity assessment and structural validation of this compound?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to quantify impurities (<0.5%) .
  • TLC : Monitor reaction progress using silica gel plates and a chloroform:methanol (9:1) system .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 412.1921) .
  • ¹H/¹³C NMR : Verify substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; pyrimidine C6-OCH₂ at δ 4.5–4.7 ppm) .

Advanced: How can researchers optimize reaction yields for the piperidine coupling step?

  • Temperature control : Maintain 70–75°C during nucleophilic substitution to balance reaction rate and byproduct formation .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the piperidin-4-ylmethanol .
  • Catalytic additives : Add KI (10 mol%) to facilitate halide displacement .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .

Advanced: How can contradictory biological activity data (e.g., target selectivity) be resolved?

  • Comparative binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for suspected targets (e.g., kinase isoforms) .
  • Structural analysis : Perform X-ray crystallography or cryo-EM to identify binding site interactions and confirm stereochemical specificity .
  • SAR studies : Synthesize analogs with modified pyrazole or piperidine substituents to delineate pharmacophore requirements .

Basic: What structural features of this compound influence its biological activity?

  • Pyrimidine core : Acts as a hydrogen-bond acceptor, critical for target engagement (e.g., ATP-binding pockets in kinases) .
  • Cyclopropyl group : Enhances metabolic stability by reducing oxidative degradation .
  • Piperidine-pyzolecarbonyl moiety : Facilitates membrane permeability via balanced lipophilicity (logP ~2.8) and modulates target selectivity .

Advanced: What strategies are recommended for designing analogs with improved pharmacokinetic profiles?

  • Metabolic blocking : Introduce fluorine atoms at vulnerable positions (e.g., cyclopropyl-CH₂) to inhibit CYP450-mediated oxidation .
  • Solubility enhancement : Replace methoxy groups with polar substituents (e.g., morpholino or PEG chains) while maintaining logD <3 .
  • Prodrug approaches : Synthesize phosphate esters of the hydroxyl group for enhanced aqueous solubility and in vivo activation .

Basic: What is the role of the piperidine ring in the compound’s mechanism of action?

The piperidine ring:

  • Spatial orientation : Positions the pyrazole-carbonyl group for optimal interaction with hydrophobic pockets in target proteins .
  • Conformational flexibility : Enables adaptation to induced-fit binding sites (e.g., G protein-coupled receptors) .
  • Basic nitrogen : May participate in salt bridges with acidic residues (e.g., aspartate/glutamate in enzymes) .

Advanced: How can computational methods predict off-target effects or toxicity?

  • Molecular docking : Screen against databases like ChEMBL or PubChem using AutoDock Vina to identify potential off-targets (e.g., hERG channel inhibition) .
  • QSAR models : Train algorithms on datasets of ADMET properties (e.g., Ames test results) to forecast mutagenicity .
  • MD simulations : Analyze ligand-receptor complex stability over 100-ns trajectories to assess binding persistence and selectivity .

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